![molecular formula C15H19NO6 B14370028 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate CAS No. 93571-37-0](/img/structure/B14370028.png)
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate is a complex organic compound that belongs to the class of glutarimide derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate typically involves multiple steps, starting from readily available raw materials. One common approach involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material. This compound undergoes several reactions, including substitution, click reaction, and addition reaction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of tumor cell migration .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glutarimide derivatives such as:
- Cycloheximide
- 9-Methylstreptimidone
- Migrastatin
- Lactimidomycin
Uniqueness
What sets 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate apart from these similar compounds is its unique structural features and specific biological activities.
Propiedades
Número CAS |
93571-37-0 |
|---|---|
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
[3-[2-(2,6-dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C15H19NO6/c1-8(17)22-10-2-3-12(18)11(7-10)13(19)4-9-5-14(20)16-15(21)6-9/h9-11H,2-7H2,1H3,(H,16,20,21) |
Clave InChI |
SVJMSYJZWQVJKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



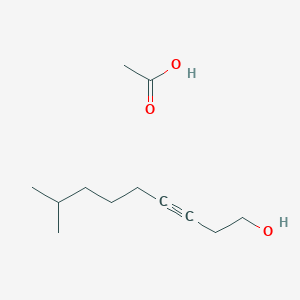
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
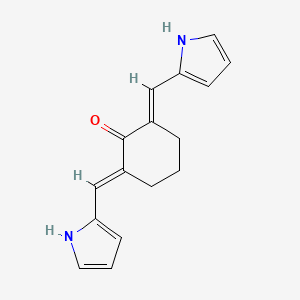
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)

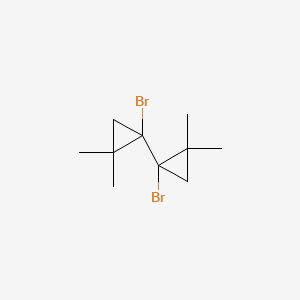

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

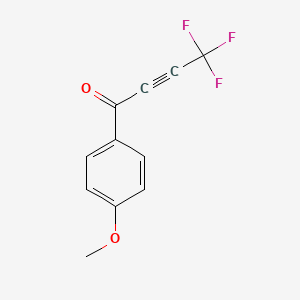

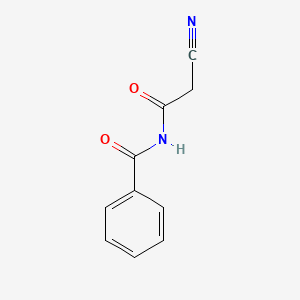
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
